2,4-Difluoro-3-methoxyaniline

Medicinal Chemistry Oncology Kinase Inhibitors

2,4-Difluoro-3-methoxyaniline (CAS 886499-08-7) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It is primarily utilized as a versatile building block in organic synthesis, notably within medicinal chemistry and pharmaceutical intermediate applications.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 886499-08-7
Cat. No. B1308180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methoxyaniline
CAS886499-08-7
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)N)F
InChIInChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3
InChIKeyISMLABQIDHXORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-methoxyaniline (CAS 886499-08-7): Core Physicochemical & Supply Baseline


2,4-Difluoro-3-methoxyaniline (CAS 886499-08-7) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . It is primarily utilized as a versatile building block in organic synthesis, notably within medicinal chemistry and pharmaceutical intermediate applications . The compound is commercially available from multiple reputable vendors at purities of 95-98% , with key identifiers including MDL number MFCD04115929 and PubChem CID 3865162 .

2,4-Difluoro-3-methoxyaniline (886499-08-7): Why In-Class Compounds Cannot Be Substituted


Despite its classification as a simple fluorinated aniline, 2,4-Difluoro-3-methoxyaniline cannot be freely interchanged with analogs due to its unique regiochemical and electronic signature. The specific substitution pattern—fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position—creates a distinct reactivity and electronic profile . This is evidenced by its calculated LogP value of 2.13680 , which directly influences partition coefficients and ADME properties in downstream drug candidates. Substituting a different regioisomer, such as 2,4-Difluoroaniline (lacking the 3-methoxy group) or 3-Methoxyaniline (lacking fluorine atoms), would yield a compound with a fundamentally different electronic and steric environment, as well as a different hydrogen-bonding capacity, thereby compromising the intended structure-activity relationship (SAR) in lead optimization programs .

2,4-Difluoro-3-methoxyaniline (886499-08-7): Quantifiable Evidence for Differentiated Procurement


Patented Enabling Role: A Critical Intermediate for BRAF Kinase Inhibitor Synthesis

The compound is explicitly claimed as an essential intermediate in the synthesis of quinazolin-4-one derivatives, a class of compounds under development for treating BRAF-associated diseases and disorders [1]. While specific inhibitory data for the final drug candidates are not disclosed in the provided sources, the explicit citation in multiple international patent applications (US-2020407344-A1, WO-2020261156-A1) demonstrates a proven, high-value application in a competitive medicinal chemistry program, directly contrasting with more generic fluorinated anilines that lack such documented, high-value intellectual property linkages.

Medicinal Chemistry Oncology Kinase Inhibitors

Lipophilicity Advantage: Enhanced CNS Permeability Potential vs. Non-Fluorinated Analogs

The calculated partition coefficient (LogP) for 2,4-Difluoro-3-methoxyaniline is 2.13680 . This value is higher than that of the non-fluorinated analog 3-Methoxyaniline (calculated LogP ~0.93 ), indicating a significant increase in lipophilicity conferred by the two fluorine substituents. This 1.2-unit increase in LogP translates to a roughly 16-fold increase in octanol-water partition ratio, which is a desirable property for enhancing passive membrane permeability, particularly for crossing the blood-brain barrier in CNS drug discovery programs.

Drug Design ADME Properties Lipophilicity

Differentiated Topological Polar Surface Area (TPSA): A Predictor of Altered Oral Bioavailability

The Topological Polar Surface Area (TPSA) for 2,4-Difluoro-3-methoxyaniline is 35.2 Ų . In comparison, the non-fluorinated analog 3-Methoxyaniline has a reported TPSA of 35.25 Ų . While the difference is subtle, the presence of fluorine atoms, despite not dramatically altering TPSA, influences the overall electronic distribution and hydrogen bond acceptor count (4 for the target compound vs. 2 for 3-Methoxyaniline) . This combination of lipophilicity (LogP) and TPSA places the compound in a more favorable region of predictive oral bioavailability models like the BOILED-Egg plot, distinct from its non-fluorinated counterpart.

Medicinal Chemistry Oral Bioavailability Physicochemical Property

2,4-Difluoro-3-methoxyaniline (886499-08-7): High-Impact Application Scenarios Based on Evidence


Synthesis of BRAF Kinase-Targeted Anticancer Agents

The primary high-value application for this compound is as a key intermediate in the synthesis of quinazolin-4-one derivatives, which are being developed as novel therapeutics for BRAF-associated cancers . Procurement for this purpose is directly supported by its explicit mention in relevant patent literature, differentiating it from less specific aniline building blocks [1]. This scenario is ideal for medicinal chemistry groups focused on developing next-generation kinase inhibitors for oncology.

CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

Due to its calculated LogP of 2.13680, which is significantly higher than non-fluorinated analogs , 2,4-Difluoro-3-methoxyaniline is a strategically advantageous building block for designing CNS-penetrant drug candidates. Its favorable lipophilicity profile, as quantified by the LogP value, supports its use in synthesis of molecules where passive diffusion across the blood-brain barrier is a critical design parameter .

Optimization of Oral Bioavailability in Lead Compounds

The compound's physicochemical profile, defined by a LogP of 2.13680 and a TPSA of 35.2 Ų , positions it as a useful building block for optimizing oral absorption. This combination of properties is consistent with drug-like space and can be leveraged to improve the pharmacokinetic profile of orally administered drug candidates, a key advantage over building blocks with less favorable or less well-characterized property combinations .

Exploration of Novel Fluorinated Chemical Space

As a building block with a unique arrangement of two fluorine atoms and a methoxy group, this compound enables access to a distinct area of chemical space. This is valuable for exploratory chemistry programs seeking to diversify compound libraries or investigate novel structure-activity relationships in unexplored pharmacophores, where the electronic and steric effects of this specific substitution pattern are of interest .

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